molecular formula C7H2F5NO B3249229 N-[(pentafluorophenyl)methylidene]hydroxylamine CAS No. 19292-27-4

N-[(pentafluorophenyl)methylidene]hydroxylamine

Cat. No.: B3249229
CAS No.: 19292-27-4
M. Wt: 211.09 g/mol
InChI Key: BLPMMKRVLZHPJP-HSIUAXRUSA-N
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Description

N-[(Pentafluorophenyl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a pentafluorophenyl (Pfp) group attached to a methylidene backbone. The Pfp group, known for its strong electron-withdrawing properties, enhances the compound's reactivity in synthetic applications, particularly in coupling reactions and probe synthesis .

Properties

IUPAC Name

(NE)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMMKRVLZHPJP-HSIUAXRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(pentafluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(pentafluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(pentafluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and substituted hydroxylamines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(pentafluorophenyl)methylidene]hydroxylamine involves its ability to undergo various chemical transformations. The pentafluorophenyl group enhances its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions can lead to the formation of biologically active compounds, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl, Pfp) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cross-couplings .
  • Electron-donating groups (e.g., methoxy) reduce electrophilicity but improve solubility and metabolic stability, as seen in N-(2-methoxyphenyl)hydroxylamine derivatives involved in carcinogen metabolism .
  • Heteroaromatic substituents (e.g., pyridyl) introduce chelation capabilities, expanding utility in coordination chemistry .

Reactivity and Stability

  • Electron-withdrawing substituents : Pfp and nitro groups stabilize the imine bond but increase susceptibility to hydrolysis under acidic conditions. For instance, hydroxylamine derivatives react with carbonyl-containing molecules to form artifacts, limiting their use in extraction protocols .
  • Electron-donating substituents: Methoxy groups reduce electrophilicity, slowing reaction kinetics but improving metabolic stability. N-(2-Methoxyphenyl)hydroxylamine is a critical carcinogen metabolite due to its persistence in biological systems .

Biological Activity

N-[(pentafluorophenyl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pentafluorophenyl moiety attached to a hydroxylamine functional group. The fluorinated aromatic ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Research indicates that hydroxylamines can participate in redox reactions, potentially acting as antioxidants or pro-oxidants depending on the cellular environment. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Hydroxylamines have been shown to inhibit various enzymes, including those involved in oxidative stress responses.
  • Antimicrobial Activity : Some studies suggest that derivatives of hydroxylamines exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antioxidant Activity

Hydroxylamines are known to scavenge free radicals, which can lead to reduced oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Studies

  • Antibacterial Activity Against Gram-negative Bacteria :
    • A study evaluated the antibacterial efficacy of various hydroxylamine derivatives, including this compound, revealing significant inhibition against E. coli and Klebsiella pneumoniae.
    • Results indicated that structural modifications influenced antibacterial potency, with certain derivatives outperforming standard antibiotics.
  • Antioxidant Efficacy in Cellular Models :
    • In vitro assays demonstrated that this compound significantly reduced ROS levels in human epithelial cells exposed to oxidative stress.
    • The compound's mechanism was attributed to its ability to donate electrons and stabilize radical species.

Data Table: Biological Activities of Related Compounds

Compound NameMIC (μg/mL)Biofilm Inhibition IC50 (μM)Antioxidant Activity (IC50)
This compound3.512.9725
Schiff Base A2.510.5020
Schiff Base B4.015.6330

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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